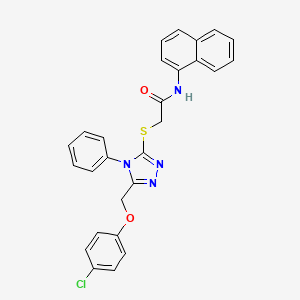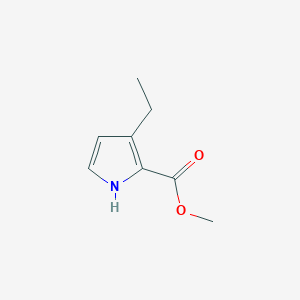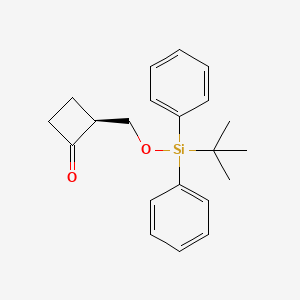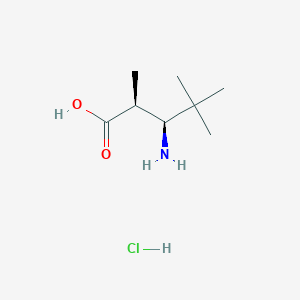![molecular formula C12H10BrF2N3O B12991884 2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is a heterocyclic compound that belongs to the class of triazolo-oxazepines. This compound is characterized by the presence of a triazole ring fused with an oxazepine ring, along with bromine and difluorophenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated triazole derivative with a difluorophenyl-substituted oxazepine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and oxazepine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-oxazepine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system.
1,2,4-Triazolo[5,1-b]quinazolines: These compounds have a quinazoline ring fused with the triazole ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds feature a pyridine ring fused with the triazole ring.
Uniqueness
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is unique due to the presence of both bromine and difluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazolo-oxazepine core makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H10BrF2N3O |
|---|---|
Poids moléculaire |
330.13 g/mol |
Nom IUPAC |
2-bromo-9-(2,3-difluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-c][1,4]oxazepine |
InChI |
InChI=1S/C12H10BrF2N3O/c13-12-16-11-10(19-6-2-5-18(11)17-12)7-3-1-4-8(14)9(7)15/h1,3-4,10H,2,5-6H2 |
Clé InChI |
LDQAJBAXAQLWRN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC(=N2)Br)C(OC1)C3=C(C(=CC=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


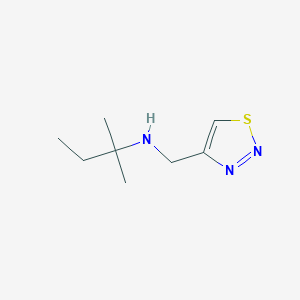
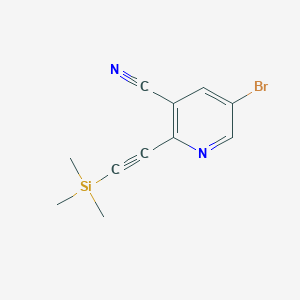
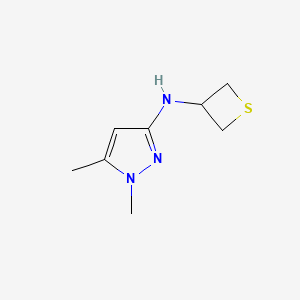
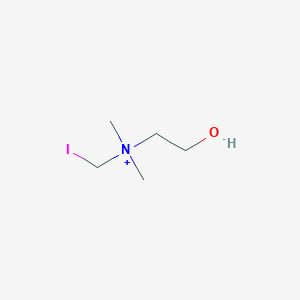
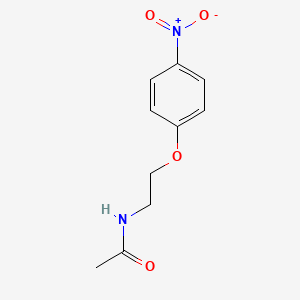
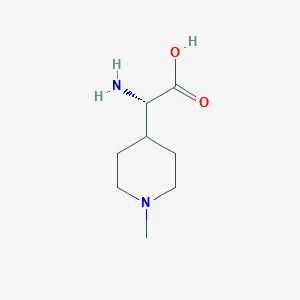
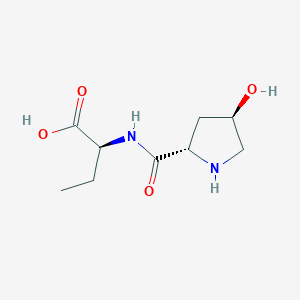
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
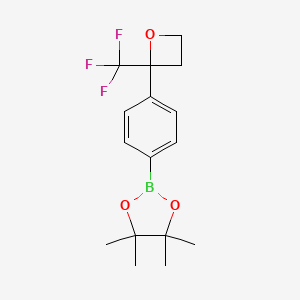
![4H-Thieno[3,2-b]pyrrole-6-carbaldehyde](/img/structure/B12991871.png)
